molecular formula C13H11N3 B6306928 N-Phenyl-1H-indazol-3-amine CAS No. 835-42-7

N-Phenyl-1H-indazol-3-amine

Cat. No.: B6306928
CAS No.: 835-42-7
M. Wt: 209.25 g/mol
InChI Key: MWKZLAQDGRSBHS-UHFFFAOYSA-N
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Description

N-Phenyl-1H-indazol-3-amine: is an organic compound belonging to the class of indazoles, which are characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

N-Phenyl-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of tyrosine-protein kinase JAK2, which is involved in cell signaling pathways . Additionally, this compound interacts with the Bcl2 family of proteins, which are key regulators of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The compound influences cell function by affecting cell signaling pathways, such as the p53/MDM2 pathway, and altering gene expression . Additionally, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, such as tyrosine-protein kinase JAK2, inhibiting its activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression and cellular function. Furthermore, this compound induces apoptosis by interacting with the Bcl2 family of proteins and activating the p53/MDM2 pathway . These molecular interactions underscore the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated the compound’s ability to maintain its therapeutic effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal cells . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound has been shown to accumulate in the nucleus, where it exerts its effects on gene expression and cell signaling pathways .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, this compound has been found to localize in the nucleus, where it interacts with nuclear proteins and influences gene expression . This localization is essential for its role in regulating cellular processes and exerting its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-Phenyl-1H-indazol-3-amine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Phenyl-1H-indazol-3-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indazole derivatives with different functional groups attached to the ring.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-Phenyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives.

Properties

IUPAC Name

N-phenyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKZLAQDGRSBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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